
N3-(Benzyl-D7)-Adenine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N3-(Benzyl-D7)-Adenine is a deuterated analog of N3-benzyladenine, a synthetic cytokinin. Cytokinins are a class of plant hormones that promote cell division and growth. The deuterium labeling in this compound makes it useful in various scientific research applications, particularly in studies involving metabolic pathways and reaction mechanisms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N3-(Benzyl-D7)-Adenine typically involves the alkylation of adenine with benzyl chloride-d7. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction conditions usually involve heating the mixture to around 80-100°C for several hours to ensure complete alkylation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and minimize impurities. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N3-(Benzyl-D7)-Adenine undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of deuterated benzyladenine derivatives.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: this compound N-oxide.
Reduction: Deuterated benzyladenine derivatives.
Substitution: Various substituted adenine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N3-(Benzyl-D7)-Adenine is widely used in scientific research due to its unique properties:
Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved.
Biology: Helps in studying the metabolic pathways of cytokinins in plants.
Industry: Used in the synthesis of labeled compounds for various industrial applications.
Mécanisme D'action
N3-(Benzyl-D7)-Adenine exerts its effects by mimicking natural cytokinins. It binds to cytokinin receptors in plant cells, triggering a signaling cascade that promotes cell division and growth. The deuterium labeling allows researchers to track the compound and study its interactions and metabolic fate in detail.
Comparaison Avec Des Composés Similaires
Similar Compounds
N3-Benzyladenine: The non-deuterated analog, commonly used in plant biology.
N6-Benzyladenine: Another cytokinin with a different substitution pattern.
N9-Benzyladenine: Similar structure but with substitution at the N9 position.
Uniqueness
N3-(Benzyl-D7)-Adenine is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms make it easier to track and study the compound using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Propriétés
Formule moléculaire |
C12H11N5 |
|---|---|
Poids moléculaire |
232.29 g/mol |
Nom IUPAC |
3-[dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methyl]-7H-purin-6-imine |
InChI |
InChI=1S/C12H11N5/c13-11-10-12(15-7-14-10)17(8-16-11)6-9-4-2-1-3-5-9/h1-5,7-8,13H,6H2,(H,14,15)/i1D,2D,3D,4D,5D,6D2 |
Clé InChI |
CZJZYCFVITYHDO-XZJKGWKKSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])N2C=NC(=N)C3=C2N=CN3)[2H])[2H] |
SMILES canonique |
C1=CC=C(C=C1)CN2C=NC(=N)C3=C2N=CN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


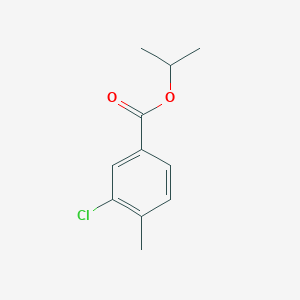
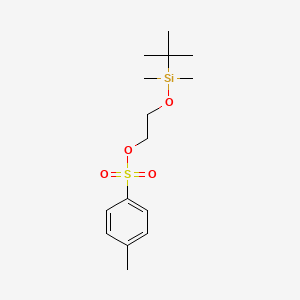

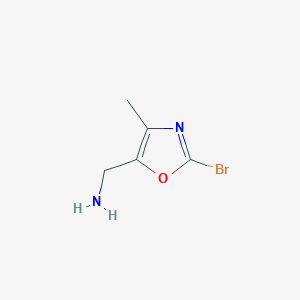
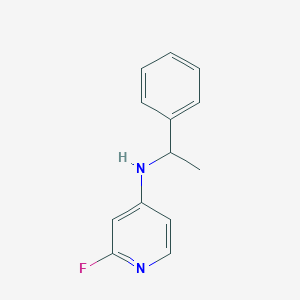

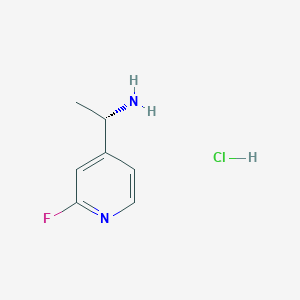
![5-(3,5-Dimethyl-1,2-Oxazol-4-Yl)-2-[2-(4-Methoxyphenyl)ethyl]-1-[2-(Morpholin-4-Yl)ethyl]-1h-Benzimidazole](/img/structure/B13436119.png)
![1-[(3,4-Difluorophenyl)methyl]azetidin-3-amine](/img/structure/B13436124.png)
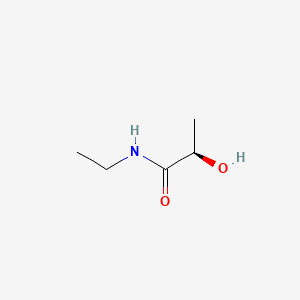
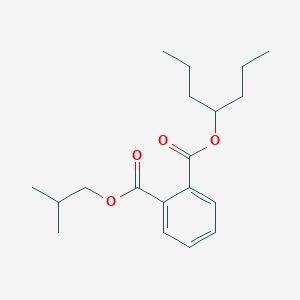
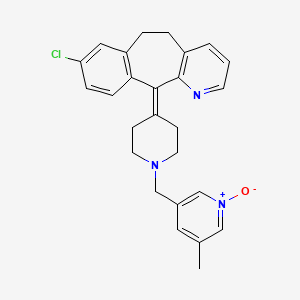
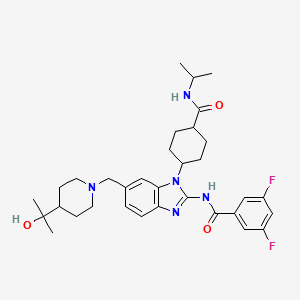
![1-[(5a,7a)-17-(Cyclopropylmethyl)-4,5-epoxy-18,19-dihydro-3,6-dimethoxy-6,14-ethenomorphinan-7-yl]ethanone](/img/structure/B13436147.png)
